Cas no 32797-61-8 (4-Aminomethyl benzamidine dihydrochloride)

4-Aminomethyl benzamidine dihydrochloride is a synthetic organic compound primarily used as a protease inhibitor in biochemical research. Its key advantages include high purity and stability, making it suitable for applications in enzymology and protein studies. The compound acts as a competitive inhibitor for trypsin-like serine proteases, offering precise control in experimental settings. Its dihydrochloride salt form enhances solubility in aqueous solutions, facilitating ease of use in buffer preparations. The product is commonly employed in studies involving blood coagulation, inflammation, and cell signaling pathways. Proper storage under dry, cool conditions ensures long-term viability, maintaining its inhibitory efficacy for extended periods.
4-Aminomethyl benzamidine dihydrochloride structure
32797-61-8 structure
Product Name:4-Aminomethyl benzamidine dihydrochloride
CAS No:32797-61-8
MF:C8H11N3.2HCl
MW:222.115
CID:304550
PubChem ID:2756474
Update Time:2025-06-09

4-Aminomethyl benzamidine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidamide,4-(aminomethyl)-
    • 4-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE
    • 4-AMINOMETHYL BENZAMIDINE,2HCL
    • 4-aminomethylbenzamidine
    • para-amidinobenzylamine
    • 4-Aminomethyl benzamidine dihydrochloride
    • Inchi: InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
    • InChI Key: VZQHJODNUJKHBM-UHFFFAOYSA-N
    • SMILES: NCC1C=CC(C(=N)N)=CC=1.Cl.Cl

Computed Properties

  • Exact Mass: 221.04900
  • Monoisotopic Mass: 149.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 75.9A^2

Experimental Properties

  • Boiling Point: 283.8°C at 760 mmHg
  • Flash Point: 125.5°C
  • PSA: 75.89000
  • LogP: 3.53370

4-Aminomethyl benzamidine dihydrochloride Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

4-Aminomethyl benzamidine dihydrochloride Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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4-Aminomethyl benzamidine dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:32797-61-8)4-Aminomethyl benzamidine dihydrochloride
Order Number:A5858
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):181.0
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4-Aminomethyl benzamidine dihydrochloride Related Literature

Additional information on 4-Aminomethyl benzamidine dihydrochloride

Introduction to 4-Aminomethyl benzamidine dihydrochloride (CAS No. 32797-61-8)

4-Aminomethyl benzamidine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 32797-61-8, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the benzamidine class, which is renowned for its versatile applications in medicinal chemistry, particularly as a protease inhibitor. The structural motif of 4-aminomethyl benzamidine dihydrochloride incorporates both an amine and a benzamidine group, making it a valuable scaffold for designing molecules with specific biological activities.

The benzamidine moiety is a well-documented pharmacophore that exhibits inhibitory effects on various enzymes, most notably matrix metalloproteinases (MMPs) and cathepsins. These enzymes play crucial roles in physiological processes such as tissue remodeling, inflammation, and cancer progression. By targeting these enzymes, 4-aminomethyl benzamidine dihydrochloride has emerged as a promising candidate for therapeutic intervention in several pathological conditions.

In recent years, the interest in 4-aminomethyl benzamidine dihydrochloride has been further fueled by its potential applications in drug discovery and development. Researchers have been exploring its derivatives to enhance its binding affinity, selectivity, and pharmacokinetic properties. The dihydrochloride salt form of this compound improves its solubility and stability, making it more suitable for in vitro and in vivo studies.

One of the most compelling aspects of 4-aminomethyl benzamidine dihydrochloride is its role as an inhibitor of cathepsin K, an enzyme implicated in osteoporosis and atherosclerosis. Studies have demonstrated that inhibiting cathepsin K can lead to reduced bone resorption and stabilization of atherosclerotic plaques. This has opened up new avenues for treating these conditions using derivatives of 4-aminomethyl benzamidine dihydrochloride.

Moreover, the compound has shown promise in preclinical models as an anti-cancer agent. By inhibiting key proteases involved in tumor progression, such as urokinase-type plasminogen activator (uPA) and its receptor (uPAR), 4-aminomethyl benzamidine dihydrochloride derivatives have demonstrated the ability to impede cancer cell migration and invasion. These findings have prompted further investigation into its potential as a chemotherapeutic agent.

The synthesis of 4-aminomethyl benzamidine dihydrochloride involves multi-step organic reactions, starting from commercially available precursors such as o-toluidine and benzoyl chloride. The introduction of the amino group at the 4-position of the benzamidine core is critical for achieving the desired biological activity. The final product is typically purified via recrystallization or column chromatography to ensure high purity and yield.

In terms of pharmacological properties, 4-aminomethyl benzamidine dihydrochloride exhibits moderate solubility in water due to the presence of the dihydrochloride salt form. This solubility profile makes it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. However, efforts are ongoing to improve its bioavailability through structural modifications and novel delivery systems.

The safety profile of 4-aminomethyl benzamidine dihydrochloride has been evaluated through extensive preclinical studies. While generally well-tolerated at therapeutic doses, potential side effects such as gastrointestinal discomfort and bleeding have been reported. These side effects are primarily attributed to its inhibitory action on proteases that are also involved in normal physiological processes.

Recent advancements in computational chemistry have enabled researchers to design more potent and selective derivatives of 4-aminomethyl benzamidine dihydrochloride using virtual screening and molecular docking techniques. These computational methods have significantly accelerated the drug discovery process by identifying promising candidates with optimized pharmacokinetic profiles.

The role of 4-aminomethyl benzamidine dihydrochloride in academic research continues to expand, with new studies exploring its interactions with various targets beyond proteases. For instance, investigations have revealed its potential as an antimicrobial agent by interfering with bacterial cell wall synthesis. This multifaceted activity underscores the compound's versatility and broad therapeutic potential.

In conclusion, 4-aminomethyl benzamidine dihydrochloride (CAS No. 32797-61-8) is a multifunctional compound with significant applications in pharmaceutical research. Its ability to inhibit key enzymes involved in various diseases makes it a valuable tool for developing novel therapeutics. As research progresses, further insights into its mechanism of action and structural optimization will likely uncover even greater possibilities for this remarkable molecule.

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Amadis Chemical Company Limited
(CAS:32797-61-8)4-Aminomethyl benzamidine dihydrochloride
A5858
Purity:99%
Quantity:1g
Price ($):181.0
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